1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a piperazine ring attached to a thiadiazole moiety, which is further substituted with a 2,6-dichlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, also known as Yoda1, is the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . Piezo1 is a cation channel that mediates calcium influx upon mechanical activation and plays a crucial role in various physiological processes, including blood vessel development .
Mode of Action
Yoda1 acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the open state of the Piezo1 channel, leading to an influx of calcium ions . This influx of calcium ions can trigger various downstream cellular responses, depending on the cell type and the physiological context .
Biochemical Pathways
Upon activation of the Piezo1 channel by Yoda1, there is an increase in intracellular calcium concentration . This can lead to the activation of various calcium-dependent signaling pathways. For instance, in red blood cells, the activation of Piezo1 by Yoda1 leads to the downstream activation of the KCa3.1 Gardos channel . This results in an efflux of potassium and water from the cells, causing the cells to shrink .
Pharmacokinetics
It is known that yoda1 is soluble in dmso at a concentration of 15 mg/ml , suggesting that it may have good bioavailability
Result of Action
The activation of the Piezo1 channel by Yoda1 and the subsequent cellular responses can have various effects at the molecular and cellular levels. For example, in red blood cells, the activation of the Piezo1 channel by Yoda1 leads to cell shrinkage . The specific effects of Yoda1 can vary depending on the cell type and the physiological context.
Preparation Methods
The synthesis of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with chlorinated aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other thiadiazole derivatives, such as:
2-(2,6-Dichlorophenyl)-1,3,4-thiadiazole: Similar structure but lacks the piperazine ring.
1-(2,6-Dichlorophenyl)-3-(1,2,4-thiadiazol-5-yl)urea: Contains a urea moiety instead of a piperazine ring.
2-(2,6-Dichlorophenyl)-5-(piperazin-1-yl)-1,3,4-thiadiazole: Similar structure but different substitution pattern. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and thiadiazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWQARZJEAQMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.